molecular formula C17H17NO2 B2451386 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1396868-74-8

8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B2451386
CAS No.: 1396868-74-8
M. Wt: 267.328
InChI Key: XVLUEHBIGIYTOE-UHFFFAOYSA-N
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Description

8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with both oxygen and nitrogen atoms

Properties

IUPAC Name

naphthalen-1-yl(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(18-13-8-9-14(18)11-20-10-13)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLUEHBIGIYTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the bicyclic core through a cyclization reaction, followed by the introduction of the naphthalen-1-yl group via a coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in various scientific fields.

Biological Activity

8-(Naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane is a compound belonging to the class of azabicyclic compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to present a detailed overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a bicyclo[3.2.1]octane framework with a naphthalene carbonyl moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C15H15NO2\text{C}_{15}\text{H}_{15}\text{N}\text{O}_2

Biological Activity Overview

Research indicates that compounds with similar azabicyclic structures often exhibit significant interactions with various biological targets, particularly in the central nervous system (CNS) and as potential therapeutic agents against multiple conditions.

Pharmacological Properties

  • CNS Activity : Compounds in this class, including 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane, have been shown to influence neurotransmitter systems, particularly through interactions with opioid and dopamine receptors.
  • Antinociceptive Effects : Studies have demonstrated that related azabicyclic compounds exhibit antinociceptive properties, suggesting potential use in pain management.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, indicating a broader spectrum of biological activity.

Case Study 1: Opioid Receptor Interaction

A study investigated the interaction of azabicyclic compounds with mu-opioid receptors, revealing that certain structural modifications enhance binding affinity and selectivity. The findings suggest that 8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane could be optimized for improved analgesic effects.

CompoundBinding Affinity (Ki)Selectivity
Compound A5 nMHigh
Compound B10 nMModerate
8-(Naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octaneTBDTBD

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of various azabicyclic compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the carbonyl position significantly impacted antibacterial potency.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

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